![molecular formula C15H25N3O14P2 B1263489 CDP-ascarylose](/img/structure/B1263489.png)
CDP-ascarylose
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Overview
Description
CDP-ascarylose is a pyrimidine nucleotide-sugar.
Scientific Research Applications
Biosynthesis and Characterization
Biosynthesis Process : CDP-ascarylose (CDP-3,6-dideoxy-L-arabino-hexose) is synthesized through a series of enzymatic reactions, starting with the conversion of alpha-D-glucose-1-phosphate to CDP-D-glucose. This process involves multiple enzymes, such as cytidylyltransferase and dehydratase, to produce the 3,6-dideoxyhexose structure characteristic of this compound (Thorson, Kelly, & Liu, 1994).
Enzymatic Function and Structure : Detailed studies have been conducted on the enzymes involved in this compound biosynthesis. For example, CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and its reductase (E3) are key enzymes in the pathway. E1 is a pyridoxamine 5'-phosphate dependent iron-sulfur protein, and E3 is an NADH dependent plant type [2Fe-2S] containing flavoenzyme. These enzymes' redox properties have been extensively analyzed to understand their roles in the biosynthesis of ascarylose (Burns, Pieper, Liu, & Stankovich, 1996).
Role in Lipopolysaccharides and Antigenicity
Presence in Lipopolysaccharides : this compound is a component of the lipopolysaccharides (LPS) of certain gram-negative bacteria, such as Yersinia pseudotuberculosis. The LPS containing these 3,6-dideoxyhexoses are crucial for bacterial antigenicity and serological specificity, playing a significant role in the organism's pathogenicity (Thorson, Lo, Ploux, He, & Liu, 1994).
Antigenic Determinants : These dideoxyhexoses, including ascarylose, are dominant antigenic determinants in the LPS of gram-negative bacteria. Understanding their biosynthesis is key to grasping the genetic and biochemical basis of serotype variations and antigenic differences among bacterial species (Liu & Thorson, 1994).
Genetic and Molecular Insights
Genetic Analysis : The genetic aspects of this compound biosynthesis have been explored. Cloning and sequencing of genes involved in its biosynthesis, such as ascA, have provided insights into the molecular mechanisms and evolution of these biosynthetic pathways. This knowledge is instrumental in understanding the diversity and complexity of bacterial cell wall components (Lo, Miller, Lei, Thorson, Liu, & Schottel, 1994).
Enzymatic Mechanisms : The enzymatic mechanisms of the this compound biosynthesis pathway have been studied to identify critical amino acids and structural components responsible for enzyme function. This includes the analysis of enzyme cofactors and the role of specific amino acid residues in catalysis (Ploux, Lei, Vatanen, & Liu, 1995).
Implications for Antibiotic Development
- Potential in Drug Development : Understanding the structure and function of enzymes involved in this compound biosynthesis can aid in developing inhibitors targeting these enzymes. This could be pivotal in creating new antibiotics or treatments against gram-negative bacterial infections (Smith, Szu, Bui, Liu, & Tsai, 2008).
properties
Molecular Formula |
C15H25N3O14P2 |
---|---|
Molecular Weight |
533.32 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9+,11+,12+,13+,14+/m0/s1 |
InChI Key |
JHEDABDMLBOYRG-FQTMVLHBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
Canonical SMILES |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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